Isoamyl isobutyrate

Descripción

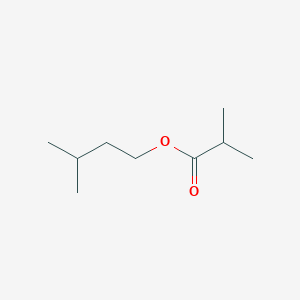

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbutyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGLSWXJMRZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062131 | |

| Record name | Isopentyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

168.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-01-3 | |

| Record name | Isoamyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoamyl Isobutyrate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Structure and Identifiers

This compound is an organic compound classified as an ester. It is formed from the esterification of isoamyl alcohol with isobutyric acid.[1] Its chemical structure is characterized by a nine-carbon backbone.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-methylbutyl 2-methylpropanoate[1] |

| Synonyms | Isopentyl isobutyrate, 3-Methylbutyl isobutyrate[1] |

| CAS Number | 2050-01-3[1] |

| Molecular Formula | C₉H₁₈O₂[1] |

| SMILES | CC(C)CCOC(=O)C(C)C[1] |

| InChIKey | VFTGLSWXJMRZNB-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity aroma, often described as reminiscent of apricot or pineapple.[1] It is primarily used in the flavor and fragrance industry for its pleasant scent.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 158.24 g/mol [1] |

| Appearance | Colorless liquid |

| Odor | Fruity, apricot, pineapple-like[1] |

| Boiling Point | 168-171 °C at 760 mmHg[1] |

| Density | 0.856 g/mL at 25 °C |

| Refractive Index | 1.406 at 20 °C |

| Solubility | Insoluble in water; soluble in alcohol and oils |

| Flash Point | 54 °C (closed cup) |

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| ~ 4.1 | Triplet | -O-CH₂- | |

| ~ 2.5 | Septet | -CH(CH₃)₂ | |

| ~ 1.7 | Multiplet | -CH(CH₃)₂ | |

| ~ 1.5 | Multiplet | -CH₂-CH(CH₃)₂ | |

| ~ 1.1 | Doublet | -C(=O)CH(CH₃)₂ | |

| ~ 0.9 | Doublet | -CH₂CH(CH₃)₂ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| ~ 177 | C=O | ||

| ~ 63 | -O-CH₂- | ||

| ~ 37 | -CH(CH₃)₂ | ||

| ~ 34 | -C(=O)CH(CH₃)₂ | ||

| ~ 25 | -CH₂-CH(CH₃)₂ | ||

| ~ 22 | -CH₂CH(CH₃)₂ | ||

| ~ 19 | -C(=O)CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for an ester.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2960-2870 | C-H stretching (alkane) |

| ~ 1735 | C=O stretching (ester) |

| ~ 1240-1160 | C-O stretching (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a characteristic fragmentation pattern.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular ion) |

| 115 | [M - C₃H₇]⁺ |

| 87 | [CH₃CH₂CH₂CO]⁺ |

| 71 | [C₅H₁₁]⁺ or [CH(CH₃)₂CO]⁺ |

| 43 | [CH(CH₃)₂]⁺ (Base peak) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from isoamyl alcohol and isobutyric acid using an acid catalyst.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Isobutyric acid (2-methylpropanoic acid)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and isobutyric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while swirling.[5]

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of cold water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining water-soluble impurities.[5] During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from CO₂ evolution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic layer into a distillation flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at approximately 168-171 °C.

Quality Control by Gas Chromatography (GC)

Objective: To determine the purity of synthesized this compound.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for flavor analysis (e.g., DB-5, HP-INNOWax).[6]

Materials:

-

Synthesized this compound sample.

-

High-purity solvent for dilution (e.g., hexane or ethanol).

GC-FID Conditions:

-

Column: HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 230 °C at 20 °C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

-

Inject the sample into the GC-FID system.

-

Record the chromatogram.

-

Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

The primary application of this compound is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[7] It is valued for its sweet, fruity aroma. There is no significant scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its role as a metabolite has been noted, but it is not typically studied for pharmacological activity.[1]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 6: Safety Information for this compound

| Hazard | Description |

| GHS Pictogram | GHS02 (Flammable) |

| Signal Word | Warning |

| Hazard Statement | H226: Flammable liquid and vapor |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Storage | Store in a well-ventilated place. Keep cool. |

Conclusion

This compound is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is straightforward via Fischer esterification, and its purity can be reliably assessed using standard analytical techniques such as gas chromatography. While it is a common component in many consumer products, its biological activity beyond that of a flavor and fragrance agent has not been a significant area of research. This guide provides the core technical information necessary for its synthesis, characterization, and handling in a research and development setting.

References

- 1. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoamyl butyrate(106-27-4) 1H NMR [m.chemicalbook.com]

- 3. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. community.wvu.edu [community.wvu.edu]

- 6. mdpi.com [mdpi.com]

- 7. This compound, 2050-01-3 [thegoodscentscompany.com]

Physical and chemical properties of isopentyl isobutyrate

An In-depth Technical Guide to Isopentyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of isopentyl isobutyrate. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical transformations.

General Information and Safety

Isopentyl isobutyrate, also known as isoamyl isobutyrate, is a fatty acid ester.[1][2] It is recognized by its characteristic fruity odor, with notes of apricot and pineapple.[1][3] This colorless liquid is found naturally in various fruits and beverages, including bananas, grapes, melons, beer, and white wine.[3][4] In industrial applications, it serves as a flavoring agent, a fragrance component in cosmetics, and as a solvent or plasticizer.[5]

Safety Precautions: Isopentyl isobutyrate is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] It is incompatible with strong oxidizing and reducing agents.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of isopentyl isobutyrate are summarized below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2][5][6][7] |

| Molecular Weight | 158.24 g/mol | [2][5][6][7] |

| CAS Number | 2050-01-3 | [1][2][5][7] |

| Appearance | Colorless liquid | [1][3][5] |

| Odor | Fruity, apricot, pineapple | [1][3] |

| Boiling Point | 169-171 °C | [3][4][5] |

| Density | 0.856 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.406 | [3][4] |

| Water Solubility | 136.1 mg/L at 25 °C (estimated) | [1] |

| Solubility in Organic Solvents | Miscible with alcohol; soluble in essential oils | [3][4][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of isopentyl isobutyrate.

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectral data is available for isopentyl isobutyrate. | [9] |

| ¹³C NMR | Spectral data is available for isopentyl isobutyrate. | [9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, typically showing a strong C=O stretch for the ester group. | [2][10] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, providing fragmentation patterns for structural elucidation. | [2][6] |

Chemical Reactivity and Synthesis

Isopentyl isobutyrate undergoes typical ester reactions, including hydrolysis and transesterification. It is commonly synthesized via Fischer esterification.

Synthesis via Fischer Esterification

Isopentyl isobutyrate is synthesized by the acid-catalyzed reaction of isopentyl alcohol (isoamylol) with isobutyric acid.[1][3] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one reactant (typically the less expensive one) is used, and the water produced is removed.[11]

Hydrolysis

Ester hydrolysis is the cleavage of an ester by water. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification, where the ester reacts with water in the presence of a strong acid catalyst to yield the corresponding carboxylic acid and alcohol.[12][13]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base (e.g., NaOH) is consumed to produce a carboxylate salt and an alcohol.[12]

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[14] This reaction can also be acid- or base-catalyzed.[15] For example, reacting isopentyl isobutyrate with methanol in the presence of a catalyst would yield methyl isobutyrate and isopentyl alcohol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of isopentyl isobutyrate.

Synthesis Protocol: Fischer Esterification

This protocol is adapted from standard procedures for the synthesis of similar esters like isopentyl acetate.[11][16]

Materials:

-

Isopentyl alcohol

-

Isobutyric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Boiling stones

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a 100-mL round-bottom flask, combine 15 mL of isopentyl alcohol and 20 mL of isobutyric acid. Swirl to mix.

-

Catalyst Addition: Carefully add 4 mL of concentrated H₂SO₄ to the flask while swirling. Caution: This reaction is exothermic.

-

Reflux: Add boiling stones, attach a reflux condenser, and heat the mixture under reflux for 1 hour using a heating mantle.

-

Workup - Quenching: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel containing 55 mL of cold water.

-

Workup - Extraction: Separate the lower aqueous layer. Wash the organic layer sequentially with:

-

Two 25 mL portions of 5% NaHCO₃ solution to neutralize excess acid. Caution: Vent the separatory funnel frequently to release CO₂ pressure.

-

One 25 mL portion of water.

-

One 5 mL portion of saturated NaCl solution to aid in separating the layers.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.

-

Purification: Decant the dried ester into a distillation flask. Purify the product by simple distillation, collecting the fraction that boils between 168-172 °C.

Analytical Protocols

Objective: To confirm the identity and purity of the synthesized isopentyl isobutyrate.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess purity and confirm molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that effectively separates the product from any residual starting materials or byproducts.

-

The resulting chromatogram will indicate the purity by the relative area of the product peak.

-

The mass spectrum of the main peak should be compared with a library spectrum (e.g., NIST) to confirm the identity of isopentyl isobutyrate.[6][17]

-

2. Infrared (IR) Spectroscopy:

-

Purpose: To confirm the presence of the ester functional group.

-

Methodology:

-

Acquire an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

-

Analyze the spectrum for characteristic peaks:

-

A strong C=O stretch around 1735 cm⁻¹.

-

C-O stretches in the 1300-1000 cm⁻¹ region.

-

C-H stretches from the alkyl groups just below 3000 cm⁻¹.

-

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural confirmation.

-

Methodology:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm that the structure is consistent with isopentyl isobutyrate.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopentyl isobutyrate | 2050-01-3 [chemicalbook.com]

- 4. Isopentyl isobutyrate CAS#: 2050-01-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Propanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. isopentyl butyrate [chembk.com]

- 9. Isopentyl isobutyrate(2050-01-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 13. youtube.com [youtube.com]

- 14. Ester - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Propanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]

The Ubiquitous Yet Understated Presence of Isoamyl Isobutyrate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isobutyrate, a volatile ester recognized for its characteristic sweet, fruity, and ethereal aroma, is a significant contributor to the flavor profiles of numerous fruits. While often overshadowed by more abundant esters, its presence, even at trace levels, can have a profound impact on the overall sensory perception of a fruit. This technical guide delves into the natural occurrence of this compound across various fruit species, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and sensory analysis, as well as for professionals in the flavor and fragrance industry.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. The following table summarizes the available quantitative data for this compound in select fruits. It is important to note that these values can be influenced by factors such as fruit maturity, growing conditions, and post-harvest handling.

| Fruit | Cultivar(s) | Concentration Range (µg/kg) | Reference(s) |

| Banana (Musa spp.) | Cavendish, Frayssinette, Plantain | 67 - 211 | [1] |

| Apple (Malus domestica) | 'Gamhong', 'Fuji' | Present (quantification not specified) | [2] |

Further research is required to establish the quantitative presence of this compound in a wider range of fruits and their respective cultivars.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.

Generalized HS-SPME-GC-MS Protocol for Fruit Volatile Analysis

This protocol provides a general framework for the extraction and analysis of this compound from fruit samples. Optimization of specific parameters may be necessary for different fruit matrices.

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp in a blender or food processor.

-

To inhibit enzymatic activity, the homogenization can be performed with the addition of a saturated sodium chloride solution.

-

Transfer a precise amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated NaCl solution to the vial to increase the volatility of the analytes.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., ethyl isovalerate-d9) to the vial.

-

Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to a final temperature of 250-280 °C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Acquisition Mode: Data is typically acquired in full scan mode to identify all volatile compounds. For targeted quantification, Selected Ion Monitoring (SIM) mode can be used for increased sensitivity and selectivity.

-

4. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with pure standards.

Biosynthesis of this compound in Fruits

The formation of esters in fruits, including this compound, is a complex biochemical process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3][4][5][6] These enzymes facilitate the final step in ester biosynthesis, which is the transfer of an acyl group from an acyl-CoA molecule to an alcohol.[5]

The precursors for this compound synthesis are derived from the metabolism of amino acids and fatty acids.

-

Isoamyl alcohol , the alcohol moiety, is primarily derived from the catabolism of the branched-chain amino acid L-leucine.

-

Isobutyryl-CoA , the acyl-CoA moiety, is derived from the catabolism of the branched-chain amino acid L-valine.

The availability of these precursors, along with the expression and activity of specific AATs, are key factors that determine the levels of this compound produced in a particular fruit.[5]

Visualizations

Conclusion

This compound is a subtle yet important contributor to the aromatic complexity of many fruits. Understanding its natural distribution and the methods for its analysis is crucial for quality control in the food and beverage industry, for the development of new fruit cultivars with enhanced flavor profiles, and for the creation of nature-identical flavorings. The methodologies and biosynthetic overview presented in this guide provide a foundational understanding for researchers and industry professionals working with fruit volatiles. Further quantitative studies across a broader range of fruits are necessary to fully elucidate the role of this and other minor esters in creating the rich tapestry of fruit flavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isoamyl Isobutyrate as a Metabolite in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl isobutyrate, a volatile organic compound (VOC), is a significant contributor to the characteristic fruity aroma of many plants. As a secondary metabolite, its role extends beyond sensory attributes, potentially encompassing plant defense and communication. This technical guide provides an in-depth exploration of the biosynthesis, catabolism, and physiological functions of this compound in plants. Detailed experimental protocols for its quantification and the characterization of related enzymatic activities are presented, alongside a summary of its occurrence and concentration in various plant species. Furthermore, this guide illustrates the key metabolic and signaling pathways involving this ester, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

Introduction

This compound (3-methylbutyl 2-methylpropanoate) is a branched-chain ester responsible for the pleasant fruity, apricot, and pineapple-like aromas in a variety of plants.[1] As a volatile organic compound, it plays a crucial role in plant-environment interactions, including attracting pollinators and seed dispersers, and potentially in defense against herbivores and pathogens.[2][3] Understanding the metabolic pathways that lead to the synthesis and degradation of this compound, as well as its physiological roles, is of great interest for applications in the food, fragrance, and pharmaceutical industries.[4][5] This guide provides a comprehensive overview of the current knowledge on this compound as a plant metabolite.

Biosynthesis of this compound

The biosynthesis of this compound is a two-part process involving the formation of its precursor molecules, isoamyl alcohol and isobutyryl-CoA, followed by their condensation.

Biosynthesis of Precursors

Isoamyl Alcohol: This alcohol is primarily derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway.[3][6] This pathway involves a transamination reaction to form α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and subsequent reduction to isoamyl alcohol.[6]

Isobutyryl-CoA: This acyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-valine.[7][8] The pathway involves the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2][7]

Esterification

The final step in the biosynthesis of this compound is the esterification of isoamyl alcohol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[9] AATs are responsible for the formation of a wide variety of volatile esters in plants and are crucial in determining the aroma profile of fruits and flowers.[2]

Catabolism of this compound

The catabolism of this compound in plants is thought to occur through a two-step process, beginning with the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.

Step 1: Hydrolysis An esterase enzyme likely catalyzes the hydrolysis of this compound to yield isoamyl alcohol and isobutyric acid.

Step 2: Degradation of Products

-

Isoamyl Alcohol: The isoamyl alcohol is likely oxidized back to isovaleraldehyde and then to isovaleric acid, which can then enter central metabolism.

-

Isobutyric Acid: The catabolism of isobutyric acid in plants is thought to occur in the peroxisomes through a modified β-oxidation pathway.[10] This pathway involves the conversion of isobutyric acid to isobutyryl-CoA, followed by a series of reactions that ultimately lead to propionyl-CoA, which can then be further metabolized.[10]

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between cultivars of the same species. The following table summarizes the available quantitative data for this compound in plants.

| Plant Species | Cultivar/Variety | Plant Part | Concentration | Reference(s) |

| Banana (Musa sp.) | Cavendish, Frayssinette, Plantain | Fruit | 67-211 µg/kg | [11] |

| Roman Chamomile (Chamaemelum nobile) | Not specified | Essential Oil | up to 20.5% | [12] |

Experimental Protocols

Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and quantification of volatile compounds like this compound from plant tissues.[7][13]

Materials:

-

Headspace vials (20 mL) with magnetic crimp caps and septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., a non-native, stable isotope-labeled ester or a hydrocarbon like nonane)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 1-5 g) and place it into a headspace vial.

-

Internal Standard Addition: Add a known amount of the internal standard to the vial.

-

Matrix Modification: Add a saturated NaCl solution or solid NaCl to the vial to increase the volatility of the analytes.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot inlet of the GC for thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes in splitless mode).

-

Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might be: start at 40 °C, hold for 2 minutes, ramp to 200 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min and hold for 5 minutes.

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity.[10]

-

-

Quantification: Create a calibration curve using standards of this compound and the internal standard to quantify the concentration in the plant sample.

Alcohol Acyltransferase (AAT) Activity Assay

This spectrophotometric assay measures the activity of AAT by detecting the release of Coenzyme A (CoA) during the esterification reaction.[14][15]

Materials:

-

Plant protein extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Isoamyl alcohol

-

Isobutyryl-CoA

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of isoamyl alcohol, and DTNB.

-

Enzyme Addition: Add a known amount of the plant protein extract to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding isobutyryl-CoA.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which is yellow.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.

Esterase Activity Assay

This assay determines the activity of esterases that can hydrolyze this compound. A common method is a titrimetric assay that measures the release of the carboxylic acid.[16]

Materials:

-

Plant protein extract

-

Buffer solution (e.g., 10 mM Borate buffer, pH 8.0)

-

This compound (substrate)

-

Standardized NaOH solution (e.g., 0.01 N)

-

pH meter and autotitrator or manual titration setup

Procedure:

-

Reaction Setup: In a thermostatted reaction vessel, add the buffer solution and the this compound substrate.

-

pH Adjustment: Adjust the pH of the solution to the desired starting pH (e.g., pH 8.0).

-

Enzyme Addition: Add a known amount of the plant protein extract to initiate the reaction.

-

Titration: As the esterase hydrolyzes the this compound, isobutyric acid is produced, causing a decrease in pH. Maintain the pH at the setpoint by the controlled addition of the standardized NaOH solution.

-

Measurement: Record the volume of NaOH added over time.

-

Calculation of Activity: The rate of NaOH addition is directly proportional to the rate of ester hydrolysis. One unit of esterase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of acid per minute under the specified conditions.

Signaling Pathways and Logical Relationships

While this compound is not a classical plant hormone, as a volatile organic compound, it can participate in various signaling and communication processes.

Biosynthetic Pathway of this compound

References

- 1. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of plant volatiles in defence against microbial pathogens and microbial exploitation of volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.flvc.org [journals.flvc.org]

- 9. Alcohol Acyltransferase (AAT) Activity Assay Kit - Profacgen [profacgen.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. 酯酶的酶促测定 [sigmaaldrich.com]

Spectroscopic Data and Experimental Protocols for Isoamyl Isobutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoamyl isobutyrate (also known as 3-methylbutyl 2-methylpropanoate), a common flavoring and fragrance agent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the detailed experimental protocols for obtaining such spectra, catering to the needs of researchers and professionals in drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.09 - 4.12 | t | 2H | -O-CH₂ - |

| 2.26 - 2.29 | m | 1H | -CO-CH -(CH₃)₂ |

| 1.67 - 1.71 | m | 1H | -CH₂-CH -(CH₃)₂ |

| 1.50 - 1.53 | q | 2H | -O-CH₂-CH₂ - |

| 0.92 - 0.94 | d | 6H | -CH-(CH₃ )₂ (isobutyl) |

| 0.92 - 0.94 | d | 6H | -CH-(CH₃ )₂ (isobutyrate) |

¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 25.16 MHz

| Chemical Shift (ppm) | Assignment |

| 173.68 | C =O |

| 62.87 | -O-CH₂ - |

| 37.1 (calculated) | -CH₂-CH -(CH₃)₂ |

| 25.0 (calculated) | -O-CH₂-CH₂ - |

| 22.50 | -CH-(CH₃ )₂ (isobutyl) |

| 18.57 | -CO-CH -(CH₃)₂ |

| 13.70 | -CH-(CH₃ )₂ (isobutyrate) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of this compound shows characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Description |

| ~2960 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 70 | 66.38 | [C₅H₁₀]⁺ |

| 71 | 56.51 | [C₄H₇O]⁺ |

| 41 | 28.79 | [C₃H₅]⁺ |

| 55 | 24.30 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in a deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2]

-

Solvent: Use approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in the solvent in a small vial. Gentle vortexing can aid dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid) [5]

-

Sample: As this compound is a liquid at room temperature, it can be analyzed as a "neat" liquid without any solvent.

-

Salt Plates: Obtain two clean and dry salt plates (e.g., NaCl or KBr).

-

Application: Place a single drop of this compound onto the center of one salt plate.

-

Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

Data Acquisition [6]

-

Background Spectrum: First, run a background scan with no sample in the beam path. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[5]

Mass Spectrometry (GC-MS)

Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the parts-per-million (ppm) range.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port. The high temperature of the port will vaporize the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For a pure sample of this compound, a single peak is expected.

-

Mass Spectrometry: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions (the parent ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. dem.ri.gov [dem.ri.gov]

A Technical Guide to 3-Methylbutyl 2-Methylpropanoate: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylbutyl 2-methylpropanoate, a significant ester in the flavor, fragrance, and pheromone industries. This document details its chemical synonyms, properties, and applications. A particular focus is placed on its enzymatic synthesis, purification, and characterization through established analytical techniques. Detailed experimental protocols for these processes are provided to facilitate replication and further research. Furthermore, the biosynthetic origin of its precursor, isoamyl alcohol, via the Ehrlich pathway is elucidated with a corresponding pathway diagram. This guide is intended to be a valuable resource for researchers in organic chemistry, biotechnology, and drug development who may utilize this compound in their work.

Introduction

3-Methylbutyl 2-methylpropanoate, also widely known by its common synonyms isoamyl isobutyrate and isopentyl isobutyrate, is a carboxylic acid ester. It is recognized for its characteristic fruity aroma, often described as reminiscent of apricot, banana, and pineapple[1][2]. This organoleptic profile has led to its extensive use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products[3][4][5]. Beyond these applications, it serves as a solvent and plasticizer in industrial settings and as a building block in organic synthesis[3]. Interestingly, it has also been identified as a component of insect pheromones, highlighting its role in chemical communication in the natural world[6][7].

From a chemical standpoint, it is a fatty acid ester derived from the formal condensation of isoamyl alcohol and isobutyric acid[8][9]. Its biosynthesis is linked to the metabolism of amino acids in organisms like yeast, where its precursor, isoamyl alcohol, is a product of the Ehrlich pathway[3][4][5].

This guide will provide an in-depth exploration of the technical aspects of 3-methylbutyl 2-methylpropanoate, with a focus on its synthesis, purification, and analytical characterization.

Chemical Synonyms and Identifiers

A clear understanding of the nomenclature of 3-methylbutyl 2-methylpropanoate is essential for navigating the scientific literature.

| Identifier Type | Identifier |

| IUPAC Name | 3-methylbutyl 2-methylpropanoate[8][10] |

| Common Synonyms | This compound[8][10][11], Isopentyl isobutyrate[8][10][11], Isoamyl 2-methylpropanoate[1][12], 3-Methylbutyl isobutyrate[8][12], Isobutyric acid isoamyl ester[10][11] |

| CAS Number | 2050-01-3[10][13] |

| Molecular Formula | C9H18O2[13] |

| Molecular Weight | 158.24 g/mol [8] |

| InChI Key | VFTGLSWXJMRZNB-UHFFFAOYSA-N[2][13] |

Physicochemical Properties

The physical and chemical properties of 3-methylbutyl 2-methylpropanoate are critical for its handling, application, and analysis.

| Property | Value |

| Appearance | Colorless liquid[9] |

| Odor | Fruity, apricot, pineapple-like[8] |

| Boiling Point | 168.00 to 171.00 °C @ 760.00 mm Hg[8] |

| Density | ~0.86 g/mL[11] |

| Solubility | Soluble in organic solvents; low solubility in water. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of 3-methylbutyl 2-methylpropanoate, compiled from various research sources.

Enzymatic Synthesis

Enzymatic synthesis is a preferred method for producing "natural" flavor esters and offers high specificity under mild reaction conditions. Lipases are commonly employed for the esterification of isoamyl alcohol with isobutyric acid.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Isobutyric acid (2-methylpropanoic acid)

-

Immobilized lipase (e.g., from Candida antarctica, Rhizomucor miehei, or Thermomyces lanuginosus)

-

Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flask)

Protocol:

-

To a 100 mL screw-capped flask, add the desired amounts of isoamyl alcohol and isobutyric acid. Molar ratios can be varied, with an excess of the alcohol often used to drive the reaction equilibrium towards the product. A typical starting point is a 1:1 or 1:2 molar ratio of acid to alcohol.

-

Add the organic solvent if the reaction is not solvent-free. The volume should be sufficient to dissolve the reactants.

-

Add the immobilized lipase. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

-

(Optional) Add molecular sieves to the reaction mixture to adsorb the water produced during esterification, which can improve the final conversion.

-

Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.

-

Set the temperature to the optimal range for the chosen lipase, typically between 40-60°C.

-

Allow the reaction to proceed with constant agitation for a period ranging from a few hours to 48 hours. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography.

-

Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

Purification of 3-Methylbutyl 2-Methylpropanoate

After synthesis, the product needs to be purified from unreacted starting materials and the solvent.

Materials:

-

Crude reaction mixture

-

5% (w/v) Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Distillation apparatus

Protocol:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize and remove any unreacted isobutyric acid. Carbon dioxide evolution may occur, so vent the funnel frequently.

-

Separate the aqueous layer and repeat the wash if necessary.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

The solvent can be removed using a rotary evaporator.

-

For high purity, the resulting oil can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the appropriate temperature for 3-methylbutyl 2-methylpropanoate.

Analytical Characterization

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds like esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Split Ratio: 50:1

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

The resulting mass spectrum can be compared with a library (e.g., NIST) for positive identification.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

Deuterated solvent (e.g., Chloroform-d, CDCl3).

¹H NMR (Proton NMR):

-

Expected chemical shifts (δ) in ppm:

-

~0.9 (d, 6H, -CH(CH₃)₂ of the isobutyl group)

-

~1.1 (d, 6H, -CH(CH₃)₂ of the isobutyrate group)

-

~1.5 (m, 2H, -CH₂-CH(CH₃)₂)

-

~1.7 (m, 1H, -CH₂-CH(CH₃)₂)

-

~2.5 (m, 1H, -O-C(=O)-CH(CH₃)₂)

-

~4.0 (t, 2H, -O-CH₂-)

-

¹³C NMR (Carbon NMR):

-

Expected chemical shifts (δ) in ppm:

-

~19.0 (-CH(CH₃)₂)

-

~22.5 (-CH(CH₃)₂)

-

~25.1 (-CH₂-CH(CH₃)₂)

-

~34.1 (-O-C(=O)-CH(CH₃)₂)

-

~37.3 (-CH₂-CH(CH₃)₂)

-

~63.4 (-O-CH₂-)

-

~177.0 (C=O)

-

Biosynthesis of Isoamyl Alcohol: The Ehrlich Pathway

The primary alcohol precursor for the synthesis of 3-methylbutyl 2-methylpropanoate, isoamyl alcohol, is a natural product of amino acid metabolism in many microorganisms, particularly yeast. It is formed from the amino acid L-leucine via the Ehrlich pathway. This catabolic pathway involves a series of enzymatic reactions that convert amino acids into their corresponding higher alcohols, also known as fusel alcohols[3][4][5].

The key steps of the Ehrlich pathway for the conversion of L-leucine to isoamyl alcohol are:

-

Transamination: The amino group of L-leucine is transferred to an α-keto acid (typically α-ketoglutarate), forming α-ketoisocaproate and L-glutamate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

-

Decarboxylation: The α-ketoisocaproate is then decarboxylated to form 3-methylbutanal (isovaleraldehyde) by a decarboxylase enzyme.

-

Reduction: Finally, 3-methylbutanal is reduced to isoamyl alcohol by an alcohol dehydrogenase, a reaction that often involves the cofactor NADH.

Caption: The Ehrlich pathway for the biosynthesis of isoamyl alcohol from L-leucine.

Logical Workflow for Synthesis and Analysis

The overall process from synthesis to characterization of 3-methylbutyl 2-methylpropanoate can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis and analysis of 3-methylbutyl 2-methylpropanoate.

Conclusion

3-Methylbutyl 2-methylpropanoate is a versatile ester with significant applications in both industrial and research settings. This guide has provided a detailed overview of its synonyms, properties, and, most importantly, comprehensive protocols for its enzymatic synthesis, purification, and analytical characterization. The elucidation of the biosynthetic pathway of its precursor, isoamyl alcohol, provides a deeper biological context. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this and similar compounds.

References

- 1. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 8. researchgate.net [researchgate.net]

- 9. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 12. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Odor and Organoleptic Properties of Isoamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl isobutyrate, a volatile ester, is a significant contributor to the characteristic aromas of various fruits and fermented beverages. Its distinct sensory profile makes it a valuable compound in the flavor and fragrance industries, as well as a subject of interest in chemosensory research. This technical guide provides a comprehensive overview of the odor profile and organoleptic properties of this compound, detailing its chemical characteristics, sensory descriptors, and the methodologies used for its evaluation. Furthermore, it outlines the fundamental signaling pathways involved in its perception and presents detailed experimental protocols for its sensory analysis.

Introduction

This compound (3-methylbutyl 2-methylpropanoate) is an organic ester known for its potent and pleasant fruity aroma.[1][2][3] It is found naturally in a variety of fruits, including bananas, pears, and apricots, and is also a product of fermentation in alcoholic beverages like beer.[4][5] Its characteristic scent profile has led to its widespread use as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items.[6][7] Understanding the precise organoleptic properties of this compound is crucial for its effective application in product formulation and for advancing our knowledge of chemical senses. This guide serves as a technical resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its application and sensory evaluation.

| Property | Value | Reference |

| Chemical Name | 3-methylbutyl 2-methylpropanoate | [8] |

| Synonyms | Isopentyl isobutyrate, Isoamyl 2-methylpropanoate | [8] |

| CAS Number | 2050-01-3 | [8] |

| Molecular Formula | C₉H₁₈O₂ | [8] |

| Molecular Weight | 158.24 g/mol | [8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 168.00 to 171.00 °C @ 760.00 mm Hg | [9] |

| Vapor Pressure | 1.895000 mmHg @ 25.00 °C (est) | [9] |

| Flash Point | 129.00 °F. TCC ( 53.89 °C. ) | [9] |

| Solubility | Soluble in alcohol; water, 136.1 mg/L @ 25 °C (est) | [9] |

Odor Profile and Organoleptic Properties

The sensory perception of this compound is characterized by a complex and pleasant profile, primarily described as fruity and sweet.

Odor Profile

The odor of this compound is consistently described as fruity, with various sources specifying nuances of apricot, pineapple, and banana.[9] It is also characterized as having sweet, ethereal, tropical, and green notes.[9] The odor strength is generally considered to be medium.[9]

Table of Odor Descriptors:

| Descriptor | Source |

| Fruity, ethereal, tropical, green, grape, cherry, banana, unripe banana, apple, cocoa | [9] |

| Sweet, fruity, estry, green, waxy | [9] |

| Fruity with an undertone reminiscent of apricot and pineapple | [9] |

| Green, waxy, fruity, sweet | [4] |

Taste Profile

The taste of this compound mirrors its aromatic profile, being predominantly sweet and fruity. A specific sensory evaluation has described the taste at a concentration of 40.00 ppm as "Sweet, fruity, green and fatty with a berry nuance".[9] Other descriptors include rummy, oily, and fatty notes with hints of cocoa.[9]

Table of Taste Descriptors:

| Descriptor | Concentration | Source |

| Sweet, fruity, green, fatty with a berry nuance | 40.00 ppm | [9] |

| Fruity, green, rummy, oily, fatty, berry, cocoa | Not specified | [9] |

Quantitative Sensory Data

Signaling Pathways for Perception

The perception of this compound's flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The odor of this compound is detected by olfactory receptors in the nasal cavity. The binding of this volatile ester to G-protein coupled receptors (GPCRs) on olfactory sensory neurons initiates a signaling cascade. This process, depicted below, leads to the generation of an electrical signal that is transmitted to the brain for processing and perception of the aroma.

Gustatory Signaling Pathway

The sweet taste component of this compound is perceived by taste receptor cells located in taste buds on the tongue. Sweet tastants bind to specific GPCRs (T1R2/T1R3), triggering a downstream signaling pathway that results in neurotransmitter release and the perception of sweetness.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. imbibeinc.com [imbibeinc.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 2050-01-3 [thegoodscentscompany.com]

A Technical Guide to the Solubility of Isoamyl Isobutyrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoamyl isobutyrate, a key fragrance and flavoring agent, in a range of common solvents. Understanding the solubility of this ester is critical for its application in pharmaceutical formulations, food technology, and cosmetic sciences, where it can be used as a solvent, plasticizer, or sensory excipient. This document presents available quantitative data, details robust experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an ester of a medium-chain alcohol and a short-chain carboxylic acid—it is expected to be readily soluble in most common organic solvents and have limited solubility in water.

An estimated aqueous solubility for this compound is approximately 136.1 mg/L at 25°C .[1] For the purpose of this guide, and in the absence of direct experimental data for this compound, the solubility of a structurally analogous compound, isoamyl acetate, is provided as a proxy for its behavior in organic solvents. Isoamyl acetate is reported to be soluble in ethanol, diethyl ether, and acetone.[2]

The following table summarizes the available and inferred solubility information for this compound. It is important to note that the data for organic solvents is qualitative and based on the behavior of a similar ester. For precise quantitative measurements, it is imperative to perform experimental solubility determinations as outlined in the subsequent sections.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound |

| Water | H₂O | 80.1 | ~136.1 mg/L @ 25°C (estimated)[1] |

| Ethanol | C₂H₅OH | 24.5 | Soluble (qualitative, by analogy to isoamyl acetate)[2] |

| Acetone | C₃H₆O | 20.7 | Soluble (qualitative, by analogy to isoamyl acetate)[2] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble (qualitative, by analogy to isoamyl acetate)[2] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, standardized and rigorous experimental protocols are necessary. The following methodologies are adapted from internationally recognized guidelines for determining aqueous and organic solvent solubility.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

This method is designed to determine the water solubility of a substance up to a saturation point.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the ester in the aqueous phase is then determined analytically.

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath (25°C ± 0.5°C)

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Procedure:

-

Preparation of the Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of deionized water. The amount of ester should be sufficient to ensure that a separate phase of the ester is visible after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath at 25°C. Agitate the samples using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to ensure complete phase separation. For emulsions that do not separate, centrifugation at a controlled temperature can be employed.

-

Sampling: Carefully extract an aliquot of the aqueous phase, ensuring no undissolved ester is transferred.

-

Quantification: Analyze the concentration of this compound in the collected aqueous sample using a validated gas chromatography method (GC-FID or GC-MS).

-

Data Analysis: The solubility is reported as the average concentration from at least three replicate experiments.

Determination of Solubility in Organic Solvents (Miscibility Assessment)

For many organic solvents, this compound is expected to be fully miscible. This protocol outlines a method to determine the miscibility of the ester in a given organic solvent.

Principle: this compound is mixed with the solvent in various proportions, and the resulting mixture is visually inspected for homogeneity.

Apparatus:

-

Graduated cylinders or pipettes

-

Glass test tubes or vials with closures

-

Vortex mixer

Procedure:

-

Preparation of Mixtures: In separate test tubes, prepare mixtures of this compound and the test solvent in various volume/volume ratios (e.g., 1:9, 1:1, 9:1).

-

Mixing: Tightly close the test tubes and agitate them vigorously using a vortex mixer for at least one minute.

-

Observation: Allow the mixtures to stand at a controlled temperature (e.g., 25°C) and visually inspect for any signs of phase separation, cloudiness, or turbidity over a period of at least 24 hours.

-

Interpretation:

-

Miscible: If a single, clear liquid phase is observed in all proportions, the substances are considered miscible.

-

Immiscible: If two distinct layers are formed, the substances are immiscible.

-

Partially Miscible: If the substances form a single phase at some concentrations but not others, they are partially miscible. For partially miscible systems, a quantitative determination of the solubility of the ester in the solvent-rich phase and the solvent in the ester-rich phase can be performed using gas chromatography.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the aqueous solubility of this compound.

References

Thermophysical Properties of Isoamyl Isobutyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Thermophysical Properties

The fundamental physical and chemical characteristics of isoamyl isobutyrate are summarized below.

| Property | Value | Conditions |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, aromatic | |

| Boiling Point | 169-171 °C | @ 760 mmHg[2][3] |

| Density | 0.856 g/mL | @ 25 °C[2] |

| Refractive Index | 1.406 | @ 20 °C[2] |

| Flash Point | 54 °C | Closed cup |

| Solubility | Insoluble in water; Soluble in most organic solvents | [4] |

Temperature-Dependent Thermophysical Properties

The thermophysical properties of liquids are highly dependent on temperature. While specific experimental data for the temperature dependence of all properties of this compound are scarce, this section provides available data for a close structural isomer, isoamyl butyrate, which can serve as a useful estimate. Additionally, predictive methodologies for these properties are discussed.

Density

Density is a critical parameter in fluid dynamics, heat and mass transfer calculations, and for the design of storage and transport systems. The density of most liquids, including esters, decreases linearly with increasing temperature.

Data for Isoamyl Butyrate (Isomer)

The following data for isoamyl butyrate is derived from the work of Sheu and Tu (2006), who measured the properties of several flavor esters.

| Temperature (°C) | Temperature (K) | Density (g/cm³) |

| 15 | 288.15 | Value not available in snippets |

| 25 | 298.15 | Value not available in snippets |

| 35 | 308.15 | Value not available in snippets |

| 45 | 318.15 | Value not available in snippets |

Note: Specific density values for isoamyl butyrate at these temperatures were mentioned in a study abstract but not available in the provided search snippets. The trend, however, is a decrease in density with an increase in temperature.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly sensitive to temperature changes. For liquids, viscosity typically decreases exponentially with increasing temperature.

Data for Isoamyl Butyrate (Isomer)

The following viscosity data for isoamyl butyrate is also from the study by Sheu and Tu (2006).

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |

| 15 | 288.15 | Value not available in snippets |